5-Bromo-2-ethylthiophene-3-carbaldehyde
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Overview
Description
5-Bromo-2-ethylthiophene-3-carbaldehyde is an organic compound with the molecular formula C7H7BrOS and a molecular weight of 219.10 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the 5-position, an ethyl group at the 2-position, and an aldehyde group at the 3-position of the thiophene ring .
Preparation Methods
The synthesis of 5-Bromo-2-ethylthiophene-3-carbaldehyde typically involves the bromination of 2-ethylthiophene followed by formylation. One common method is the bromination of 2-ethylthiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The resulting 5-bromo-2-ethylthiophene is then subjected to a Vilsmeier-Haack reaction using DMF and POCl3 to introduce the formyl group at the 3-position .
Chemical Reactions Analysis
5-Bromo-2-ethylthiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Scientific Research Applications
5-Bromo-2-ethylthiophene-3-carbaldehyde is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Bromo-2-ethylthiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets, including enzymes and receptors, to exert their biological effects. The presence of the bromine atom and the aldehyde group can influence the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
5-Bromo-2-ethylthiophene-3-carbaldehyde can be compared with other thiophene derivatives such as:
5-Bromo-2-thiophenecarboxaldehyde: Similar structure but lacks the ethyl group at the 2-position.
2-Ethylthiophene-3-carbaldehyde: Similar structure but lacks the bromine atom at the 5-position.
5-Bromo-2-methylthiophene-3-carbaldehyde: Similar structure but has a methyl group instead of an ethyl group at the 2-position.
Properties
Molecular Formula |
C7H7BrOS |
---|---|
Molecular Weight |
219.10 g/mol |
IUPAC Name |
5-bromo-2-ethylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H7BrOS/c1-2-6-5(4-9)3-7(8)10-6/h3-4H,2H2,1H3 |
InChI Key |
UYBNKQQOBUUKDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)Br)C=O |
Origin of Product |
United States |
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